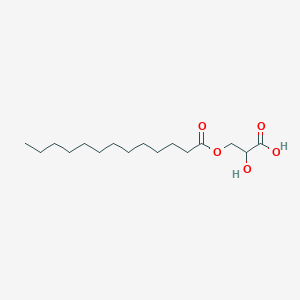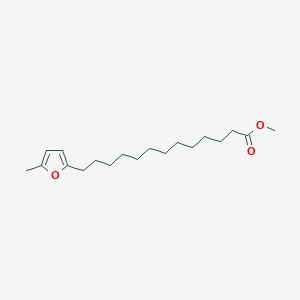
Methyl 13-(5-methylfuran-2-YL)tridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13-(5-methylfuran-2-yl)tridecanoate typically involves the esterification of 13-(5-methylfuran-2-yl)tridecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and increased efficiency. The use of solid acid catalysts in a packed bed reactor can also enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 13-(5-methylfuran-2-yl)tridecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, including aldehydes and carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Products include 5-methylfuran-2-carboxylic acid and 5-methylfuran-2-aldehyde.
Reduction: The major product is 13-(5-methylfuran-2-yl)tridecanol.
Substitution: Products depend on the substituent introduced, such as 5-bromo-2-methylfuran.
Wissenschaftliche Forschungsanwendungen
Methyl 13-(5-methylfuran-2-yl)tridecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 13-(5-methylfuran-2-yl)tridecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The furan ring can also interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tridecanoate: Lacks the furan ring and has different chemical properties.
2-acetyl-5-methylfuran: Contains a furan ring with an acetyl group, used in different applications.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A more complex furan derivative with additional functional groups.
Uniqueness
Methyl 13-(5-methylfuran-2-yl)tridecanoate is unique due to the combination of a long aliphatic chain and a substituted furan ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64137-47-9 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
methyl 13-(5-methylfuran-2-yl)tridecanoate |
InChI |
InChI=1S/C19H32O3/c1-17-15-16-18(22-17)13-11-9-7-5-3-4-6-8-10-12-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
VCIHUHHGHTVRRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


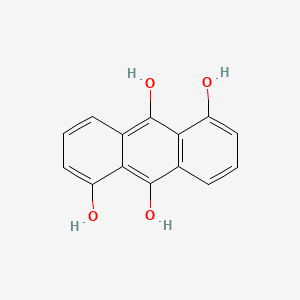
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
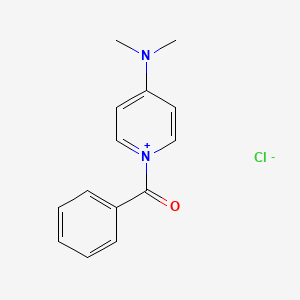
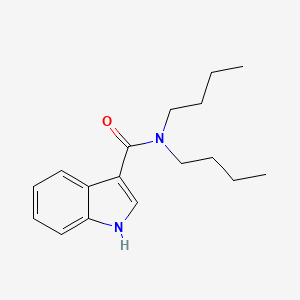
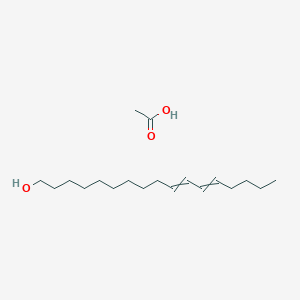
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
